molecular formula C12H13BrN4 B2913734 6-Bromo-4-(piperazin-1-yl)quinazoline CAS No. 205259-86-5

6-Bromo-4-(piperazin-1-yl)quinazoline

Cat. No.: B2913734
CAS No.: 205259-86-5
M. Wt: 293.168
InChI Key: YKLUQABTYJZQOJ-UHFFFAOYSA-N
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Description

6-Bromo-4-(piperazin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a bromine atom at the 6th position and a piperazine ring at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(piperazin-1-yl)quinazoline typically involves the reaction of 6-bromoquinazoline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromine atom by the piperazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(piperazin-1-yl)quinazoline undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Substitution reactions: The piperazine ring can be modified through substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

6-Bromo-4-(piperazin-1-yl)quinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(piperazin-1-yl)quinazoline
  • 6-Fluoro-4-(piperazin-1-yl)quinazoline
  • 6-Methoxy-4-(piperazin-1-yl)quinazoline

Uniqueness

6-Bromo-4-(piperazin-1-yl)quinazoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be selectively replaced by other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

6-bromo-4-piperazin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLUQABTYJZQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HCl (1.0 M in Et2O, 30 mL) was added to a solution of 4-(6-bromo-quinazolin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (1.50 g, 3.81 mmol) in MeOH (50 mL) and stirred at room temperature overnight. The mixture was concentrated in vacuo to give 6-bromo-4-piperazin-1-yl-quinazoline as the bis-hydrochloride salt (1.3 g, 93%.) MS (APCI+) [M+H]+ 295.1.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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